FH535 is classified as a sulfonamide compound. It was initially identified as a selective inhibitor of β-catenin, which plays a pivotal role in various cellular processes, including cell adhesion and gene transcription. Research indicates that FH535 can disrupt the Wnt signaling pathway, making it a candidate for therapeutic interventions in cancers where this pathway is aberrantly activated .
The synthesis of FH535 typically involves multi-step organic reactions, beginning with commercially available starting materials. The process includes:
The final product is purified through recrystallization or chromatography to ensure high purity suitable for biological assays .
FH535 possesses a complex molecular structure characterized by:
The structural configuration allows FH535 to interact effectively with β-catenin, thereby inhibiting its activity within the Wnt signaling pathway. The presence of hydrophobic regions contributes to its ability to penetrate cellular membranes .
FH535 engages in several chemical reactions that are critical for its function:
These interactions highlight the compound's potential in modulating cancer-related pathways.
The mechanism by which FH535 exerts its effects primarily involves:
Data indicate that treatment with FH535 leads to reduced cell viability in various cancer cell lines, underscoring its potential as an anti-cancer agent.
FH535 has several notable applications in scientific research:
The Wnt/β-catenin pathway is a phylogenetically conserved signaling cascade that governs critical cellular processes, including embryonic development, stem cell maintenance, and tissue homeostasis. In physiological contexts, cytosolic β-catenin levels are tightly regulated by a destruction complex comprising adenomatous polyposis coli (APC), axin, casein kinase 1α (CK1α), and glycogen synthase kinase-3β (GSK-3β). This complex facilitates β-catenin phosphorylation, ubiquitination, and proteasomal degradation. Pathological activation occurs via Wnt ligand binding to Frizzled (FZD) receptors and low-density lipoprotein receptor-related proteins 5/6 (LRP5/6), which disrupts the destruction complex. Consequently, stabilized β-catenin translocates to the nucleus, dimerizes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, and activates oncogenes such as c-MYC, CCND1 (cyclin D1), and BIRC5 (survivin) [8] [10].
Aberrant Wnt/β-catenin signaling is a hallmark of diverse malignancies. In triple-negative breast cancer (TNBC), pathway hyperactivation correlates with epithelial-mesenchymal transition (EMT), metastasis, and poor prognosis. Mechanistically, FH535-sensitive targets like neural precursor cell expressed developmentally downregulated 9 (NEDD9) and chondroitin sulfate proteoglycan 4 (CSPG4) drive invasion in TNBC cell lines (MDA-MB-231, HCC38) [1]. Pancreatic ductal adenocarcinoma (PDAC) exhibits nuclear β-catenin accumulation in 68.96% of patient samples, which associates with elevated Ki-67 proliferation indices (42.38% vs. 26.61% in negative tumors) and reduced median overall survival (8.58 vs. 15.82 months) [2] [9]. Similarly, hepatocellular carcinoma (HCC) and colorectal cancer (CRC) frequently harbor β-catenin gain-of-function mutations, promoting uncontrolled proliferation and stemness [4] [5] [10].
Table 1: Oncogenic Processes Driven by Wnt/β-Catenin Pathway Activation
Cancer Type | Key Aberrations | Functional Consequences | Target Genes Upregulated |
---|---|---|---|
Triple-Negative Breast Cancer | NEDD9/CSPG4 overexpression | Enhanced migration/invasion | NEDD9, CSPG4 |
Pancreatic Cancer | Nuclear β-catenin (68.96% of cases) | Reduced survival (8.58 vs. 15.82 months) | CD24, CD44 |
Colorectal Cancer | APC/CTNNB1 mutations (93% of cases) | Stemness maintenance | CD133, LGR5 |
Hepatocellular Carcinoma | β-catenin mutations (20% of cases) | Cell cycle dysregulation | CCND1, MMP9 |
FH535 (C₁₄H₁₂Cl₂N₂O₂S) emerged from high-throughput screening as a small-molecule inhibitor of β-catenin/TCF-dependent transcription. Structural analyses revealed similarities to the peroxisome proliferator-activated receptor gamma (PPARγ) antagonist GW9662, prompting investigations into its dual-pathway activity. FH535 concurrently suppresses both Wnt/β-catenin and PPAR signaling by disrupting coactivator recruitment. Specifically, it inhibits β-catenin binding to TCF and glucocorticoid receptor-interacting protein 1 (GRIP1) without affecting corepressors like nuclear receptor corepressor (NCoR) or silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) [6].
Preclinical studies demonstrate FH535’s efficacy across solid tumors:
Table 2: Preclinical Efficacy of FH535 in Solid Tumors
Cancer Model | Key In Vitro Findings | In Vivo Efficacy | Mechanistic Insights |
---|---|---|---|
Pancreatic Cancer | ↓ Migration (60–80%), ↓ Invasion (45–70%) | Not reported | ↓ β-catenin/TCF luciferase activity |
Hepatocellular Carcinoma | ↓ Proliferation (40–65%), ↓ Motility (50–75%) | Not reported | ↓ Cyclin D1, ↓ MMP9 |
Colorectal Cancer | ↓ Colony formation (70%), ↓ CSC markers | ↓ Xenograft growth (50–60%) | ↓ Survivin, ↓ Vimentin |
Triple-Negative Breast Cancer | ↓ 3D growth in collagen, ↓ NEDD9 expression | Not reported | CSPG4 pathway inhibition |
The dual inhibition of β-catenin/TCF and PPARγ/δ pathways addresses two interconnected hallmarks of cancer: stemness maintenance and angiogenesis.
Stemness Regulation
CSCs drive tumor initiation, therapy resistance, and metastasis. FH535 depletes CSC subpopulations by disrupting β-catenin-dependent transcription of stemness factors. In pancreatic cancer, FH535 (10 µM) reduced CD24⁺/CD44⁺ CSC populations by 40–55% via flow cytometry and downregulated OCT4, SOX2, and NANOG mRNA [9]. Similarly, in CRC, it suppressed CD133⁺ cells and inhibited sphere formation in HT29 cells, indicating impaired self-renewal [5]. PPARγ co-inhibition potentiates these effects by blocking metabolic reprogramming essential for CSC survival [6].
Tumor Microenvironment Remodeling
β-catenin/TCF complexes directly regulate proangiogenic cytokines. In PDAC, FH535 (15 mg/kg) reduced microvessel density in xenografts by 30–40% and suppressed vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), and interleukin-8 (IL-8) secretion. Protein microarray analyses confirmed downregulation of angiogenesis mediators (ANGPT2, VEGFR3, TIMP1) [9]. PPARγ/δ inhibition further normalizes tumor vasculature by attenuating hypoxia-inducible factor 1-alpha (HIF-1α)-driven VEGF expression [6] [8].
Synergy with Conventional Therapies
FH535 sensitizes tumors to cytotoxic agents by reversing Wnt-mediated drug resistance. For example, in HCC, combining FH535 with sorafenib enhanced apoptosis via survivin downregulation [4] [10]. Additionally, PPARγ inhibition counteracts stromal desmoplasia by suppressing cancer-associated fibroblast (CAF) activation, thereby improving drug delivery [8].
Table 3: FH535-Mediated Pathways and Functional Outcomes in Cancer
Targeted Pathway | Affected Downstream Effectors | Functional Impact | Validated Cancer Models |
---|---|---|---|
β-catenin/TCF | Cyclin D1, Survivin, c-MYC | Cell cycle arrest, ↑ apoptosis | Pancreatic, CRC, HCC, TNBC |
PPARγ/δ | VEGF, IL-6, IL-8 | ↓ Angiogenesis, ↓ immunosuppression | Pancreatic, HCC |
CSC-associated genes | CD24, CD44, CD133, OCT4 | ↓ Tumor initiation, ↓ chemoresistance | Pancreatic, CRC |
Metastasis mediators | NEDD9, CSPG4, MMP9, Vimentin | ↓ Invasion, ↓ EMT | TNBC, HCC, Pancreatic |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7